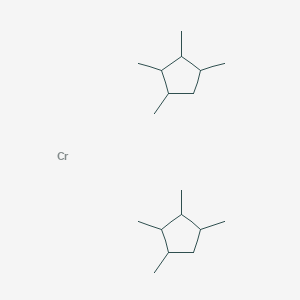![molecular formula C26H15BrO B12511695 2-(10-Bromoanthracen-9-yl)dibenzo[b,d]furan](/img/structure/B12511695.png)
2-(10-Bromoanthracen-9-yl)dibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(10-Bromoanthracen-9-yl)dibenzo[b,d]furan is a chemical compound with the molecular formula C26H15BrO and a molecular weight of 423.3 g/mol . This compound is characterized by the presence of a bromine atom attached to an anthracene moiety, which is further connected to a dibenzofuran structure. It is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(10-Bromoanthracen-9-yl)dibenzo[b,d]furan typically involves the bromination of anthracene followed by a coupling reaction with dibenzofuran. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the coupling reaction is facilitated by a palladium catalyst under inert atmosphere . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(10-Bromoanthracen-9-yl)dibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the anthracene moiety.
Common reagents and conditions used in these reactions include palladium catalysts, inert atmospheres, and specific solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted anthracene and dibenzofuran derivatives.
Scientific Research Applications
2-(10-Bromoanthracen-9-yl)dibenzo[b,d]furan is utilized in several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(10-Bromoanthracen-9-yl)dibenzo[b,d]furan involves its interaction with molecular targets through its bromine and anthracene moieties. The bromine atom can participate in halogen bonding, while the anthracene moiety can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s electronic properties and reactivity, making it useful in various applications .
Comparison with Similar Compounds
Similar compounds to 2-(10-Bromoanthracen-9-yl)dibenzo[b,d]furan include:
2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan: This compound has a phenyl group instead of a bromine atom, which affects its electronic properties and reactivity.
1-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan: Similar to the previous compound but with a different substitution pattern, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its bromine atom, which provides distinct reactivity and potential for further functionalization compared to its analogs.
Properties
Molecular Formula |
C26H15BrO |
|---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
2-(10-bromoanthracen-9-yl)dibenzofuran |
InChI |
InChI=1S/C26H15BrO/c27-26-20-10-3-1-8-18(20)25(19-9-2-4-11-21(19)26)16-13-14-24-22(15-16)17-7-5-6-12-23(17)28-24/h1-15H |
InChI Key |
IEQUORJIOLTIHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C4=CC5=C(C=C4)OC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


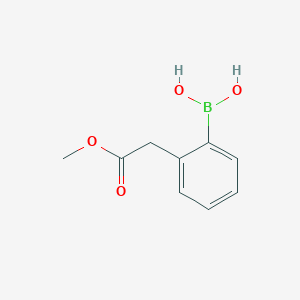
![3-[2,6-Dichloro-4-[[4-[3-(1-hexoxyethyl)-2-methoxyphenyl]-1,3-thiazol-2-yl]carbamoyl]phenyl]-2-methylprop-2-enoic acid](/img/structure/B12511633.png)
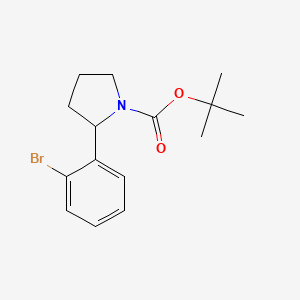
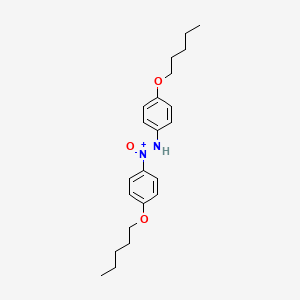
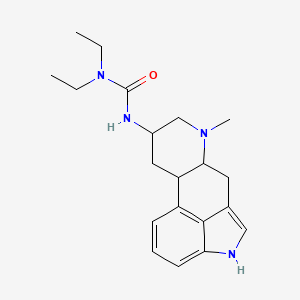
![2,2-Difluoro-6-methyl-4-[2-(4-propoxyphenyl)ethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B12511671.png)
![Tert-butyl 3-({1-[(4-fluorophenyl)methyl]-1,3-benzodiazol-2-yl}oxy)pyrrolidine-1-carboxylate](/img/structure/B12511674.png)
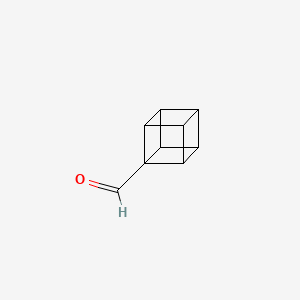
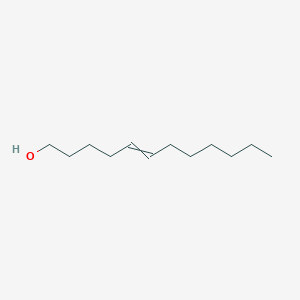
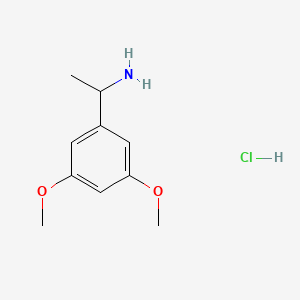
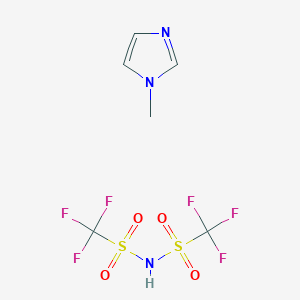
![6-{2-[(tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanamido}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12511715.png)
![4-bromo-N-{1-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]propan-2-yl}benzamide](/img/structure/B12511716.png)
